molecular formula C13H18IN5O B279747 N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide

N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide

カタログ番号: B279747
分子量: 387.22 g/mol
InChIキー: VQEVAYRLFGAHAP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide, also known as TAK-659, is a novel selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the survival and proliferation of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

作用機序

N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide binds to the active site of BTK and inhibits its kinase activity, thus blocking downstream signaling pathways that are critical for the survival and proliferation of B-cell malignancies. This results in the induction of apoptosis in malignant B-cells and suppression of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit BTK in both normal and malignant B-cells, with minimal effects on other kinases. In preclinical studies, this compound has demonstrated potent antitumor activity in various B-cell malignancies, including CLL, MCL, and DLBCL. This compound has also been shown to enhance the activity of other agents, such as venetoclax and lenalidomide, in preclinical models.

実験室実験の利点と制限

The main advantage of N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide is its selective inhibition of BTK, which makes it a promising therapeutic agent for the treatment of B-cell malignancies. However, like any other experimental drug, this compound has some limitations. One limitation is that it has only been evaluated in preclinical models and clinical trials are ongoing. Another limitation is that it may have off-target effects on other kinases, which could lead to unwanted side effects.

将来の方向性

There are several future directions for the development of N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide. One direction is to evaluate its efficacy in combination with other agents, such as venetoclax and lenalidomide, in clinical trials. Another direction is to investigate its potential in other B-cell malignancies, such as Waldenstrom macroglobulinemia and marginal zone lymphoma. Additionally, further studies are needed to assess the safety and tolerability of this compound in patients with B-cell malignancies.

合成法

The synthesis of N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide involves several steps, starting with the reaction of 5-tert-butyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-iodo-1-methyl-1H-pyrazole-5-carboxamide in the presence of a base to yield the desired product, this compound.

科学的研究の応用

N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent and selective inhibition of BTK, leading to inhibition of B-cell receptor signaling and induction of apoptosis in malignant B-cells. This compound has also shown synergy with other agents, such as venetoclax and lenalidomide, in preclinical models.

特性

分子式

C13H18IN5O

分子量

387.22 g/mol

IUPAC名

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-4-iodo-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C13H18IN5O/c1-13(2,3)10-5-8(17-18-10)6-15-12(20)11-9(14)7-16-19(11)4/h5,7H,6H2,1-4H3,(H,15,20)(H,17,18)

InChIキー

VQEVAYRLFGAHAP-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NNC(=C1)CNC(=O)C2=C(C=NN2C)I

正規SMILES

CC(C)(C)C1=NNC(=C1)CNC(=O)C2=C(C=NN2C)I

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。